1-(Benzylamino)-3-chloropropan-2-ol
Description
Significance of Multifunctionalized Propanol (B110389) Scaffolds
The three-carbon propanol backbone is a common motif in many natural products and synthetic compounds. When this scaffold is "multifunctionalized"—bearing several different reactive groups—it offers chemists a platform to build molecular complexity in a controlled and stepwise manner. The 1-(benzylamino)-3-chloropropan-2-ol molecule is a prime example of such a scaffold. It contains a secondary amine, a benzyl (B1604629) protecting group, a hydroxyl group, and a reactive alkyl chloride, all positioned on a propane (B168953) chain. This arrangement allows for selective reactions at different sites, enabling the synthesis of diverse and complex target molecules.
Strategic Importance of Chlorohydrin-Based Building Blocks
Chlorohydrins, compounds containing both a chlorine atom and a hydroxyl group on adjacent carbon atoms, are highly valuable synthetic intermediates. google.comderpharmachemica.com Their strategic importance stems from the reactivity of the carbon-chlorine bond, which can be targeted for nucleophilic substitution, and the hydroxyl group, which can be involved in esterification, etherification, or oxidation reactions. Furthermore, chlorohydrins are common precursors to epoxides, another exceptionally useful class of chemical intermediates. The synthesis of chlorohydrins is often achieved through the ring-opening of epoxides or the halogenation of alkenes. google.com Compounds like 1-amino-3-chloropropan-2-ol (B1208272) hydrochloride are widely used as building blocks for pharmaceuticals, including the antibiotic linezolid.
Overview of this compound as a Key Synthetic Intermediate
This compound serves as a crucial precursor in various synthetic pathways. Its utility is derived from the orthogonal reactivity of its functional groups. The secondary amine can be acylated or alkylated, the hydroxyl group can be derivatized, and the chloro group can be displaced by a variety of nucleophiles. A particularly important feature is the potential for intramolecular reactions, where the amine or hydroxyl group can react internally to displace the chloride, leading to the formation of important heterocyclic structures. A Chinese patent demonstrates a pathway where the related compound, 3-benzylamino-1,2-propanediol, is used to synthesize chiral 2-hydroxymethyl morpholine (B109124) derivatives, highlighting the role of this structural framework in creating valuable heterocyclic scaffolds. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(benzylamino)-3-chloropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c11-6-10(13)8-12-7-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPBVLLNKJHQAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10997033 | |
| Record name | 1-(Benzylamino)-3-chloropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10997033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75605-52-6 | |
| Record name | Benzyl-(1-amino-3-chloro-2-propanol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075605526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Benzylamino)-3-chloropropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10997033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzylamino 3 Chloropropan 2 Ol
Established Reaction Pathways
Established methods for synthesizing this compound are foundational and are frequently employed in laboratory and industrial settings. These pathways are valued for their reliability and the accessibility of their starting materials.
Nucleophilic Ring-Opening of Epoxides
The most direct and common route to 1-(benzylamino)-3-chloropropan-2-ol involves the nucleophilic attack of an amine on an epoxide ring. This reaction capitalizes on the high reactivity of the strained three-membered ether ring of epoxides.
Aminolysis of Epichlorohydrin (B41342) with Benzylamine (B48309)
The reaction between benzylamine and epichlorohydrin serves as the principal method for preparing this compound. In this process, the nitrogen atom of benzylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in epichlorohydrin. According to Krasusky's rule, the nucleophilic attack in the ring-opening of substituted epoxides like epichlorohydrin is favored at the sterically less hindered carbon atom. This regioselectivity leads predominantly to the formation of the desired 1-amino-3-chloro-2-propanol isomer.
The reaction is typically performed in a suitable solvent, such as an alcohol or even water, and may be conducted at room temperature or with moderate heating to increase the reaction rate. While this is a fundamental reaction, its execution can be complex. Investigations into the reaction of various primary amines with epichlorohydrin have shown that the process can be slow and may lead to the formation of byproducts. canterbury.ac.nz For instance, with certain hindered primary amines, the formation of 3-azetidinols has been observed as a competing reaction pathway. cdnsciencepub.com The reaction progress can be monitored using techniques like thin-layer chromatography to ensure the purity of the final product. canterbury.ac.nz
Catalytic Approaches in Epoxide Opening
To enhance the rate and selectivity of the epoxide ring-opening, various catalytic methods have been developed. These approaches can involve both biocatalysts and chemical catalysts.
Biocatalysis, particularly the use of lipases, has emerged as a powerful tool. Enzymes such as Candida rugosa lipase (B570770) have been successfully used to catalyze the regio- and enantioselective aminolysis of racemic epichlorohydrin with various amines. guidechem.com These enzymatic reactions are often performed under mild conditions and can provide high selectivity. For example, studies on the synthesis of related β-amino alcohols have demonstrated that lipases can effectively catalyze the ring-opening of epichlorohydrin in both aqueous and organic media, and even in continuous-flow reactor systems for improved efficiency. google.com
Another catalytic aspect involves the reaction's potential for autocatalysis. It has been noted that the reaction between an amine and epichlorohydrin can exhibit an induction period, suggesting that a product of the reaction catalyzes the transformation. canterbury.ac.nz This is believed to occur via the generation of hydrogen chloride, which can protonate the epoxide ring, making it more susceptible to nucleophilic attack by the amine. canterbury.ac.nz
Alternative Synthetic Routes and Precursors
Beyond the direct aminolysis of epichlorohydrin, alternative synthetic strategies exist for the preparation of this compound. These routes may offer advantages in specific contexts, such as avoiding the direct handling of epichlorohydrin or starting from different precursors.
One documented alternative involves the hydrolysis of a cyclic precursor, 1-benzylazetidin-3-ol (B1275582). In this method, the four-membered azetidine (B1206935) ring is opened under aqueous conditions. A specific procedure involves heating 1-benzylazetidin-3-ol in water under reflux for an extended period. Following workup and purification, this method yields this compound, albeit in a modest yield of 27%.
| Precursor | Reagents and Conditions | Yield | Reference |
| 1-Benzylazetidin-3-ol | Water, reflux, 24 hours | 27% |
Another logical, though less specifically documented for this exact compound, alternative pathway is the reduction of the corresponding α-amino ketone, 1-(benzylamino)-3-chloropropan-2-one. This ketone precursor could be synthesized by the reaction of benzylamine with 1,3-dichloropropan-2-one. Subsequent reduction of the ketone functionality, for example using a mild reducing agent like sodium borohydride, would yield the target secondary alcohol, this compound. This two-step approach is a standard transformation in organic synthesis for creating β-amino alcohols.
Advanced Synthetic Strategies
For applications requiring enantiomerically pure forms of this compound, advanced synthetic strategies focusing on stereoselectivity are necessary.
Stereoselective Synthesis
The creation of a single enantiomer of this compound can be achieved through several key methods, including the use of chiral starting materials or through the resolution of a racemic mixture.
A highly effective and direct approach is to start with an enantiomerically pure precursor. The reaction of benzylamine with either (R)- or (S)-epichlorohydrin will yield the corresponding enantiomer of this compound. For instance, using (S)-epichlorohydrin would lead to the synthesis of (S)-1-(benzylamino)-3-chloropropan-2-ol. nih.gov This method preserves the stereochemistry of the starting epoxide.
Another powerful technique is the kinetic resolution of the racemic amino alcohol. This method relies on the differential reaction rates of the two enantiomers with a chiral agent, most commonly an enzyme. Lipases, such as those from Pseudomonas cepacia or Candida rugosa, are frequently used for this purpose. google.comscribd.com The process typically involves the selective acylation of one enantiomer in the racemic mixture using an acyl donor like vinyl acetate. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated by standard chromatographic techniques. This enzymatic approach is known for its high enantioselectivity, often yielding products with very high enantiomeric excess. google.comchemicalbook.com
| Method | Strategy | Key Reagents/Catalysts | Outcome |
| Chiral Pool Synthesis | Use of enantiopure starting material | (S)-Epichlorohydrin or (R)-Epichlorohydrin | Direct formation of the corresponding (S)- or (R)-product |
| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer | Lipase (e.g., from Pseudomonas or Candida), Vinyl Acetate | Separation of enantiomers (one as acetate, one as alcohol) |
Green Chemistry Principles in Synthesis
The application of green chemistry principles aims to make chemical processes more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netijrap.net
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. A documented synthesis of this compound utilizes water as the reaction solvent. In this procedure, the starting material is heated under reflux in water for 24 hours. While this method adheres to green principles by using an aqueous medium, the reported yield is modest at 27%.
Solvent-free synthesis represents another important green chemistry technique, which can lead to reduced pollution, lower costs, and simplified procedures. researchgate.netijrap.net These reactions are often conducted by grinding the reactants together, sometimes with a solid catalyst, or by heating a mixture of reactants without any solvent. While a specific solvent-free synthesis for this compound is not described in the searched literature, the synthesis of related benzylamines has been achieved using green media like choline (B1196258) chloride, which avoids salt by-products and the use of hazardous solvents. researchgate.net
Table 2: Comparison of Conventional vs. Green Synthesis Approaches
| Method | Solvent | Conditions | Yield | Green Aspect |
|---|---|---|---|---|
| Documented Aqueous Synthesis | Water | Reflux, 24h | 27% | Use of non-toxic, readily available solvent. |
| Potential Solvent-Free Approach | None | Grinding/Heating | N/A | Elimination of solvent waste, potential for higher atom economy. researchgate.netijrap.net |
Sonochemistry, the application of ultrasound to chemical reactions, is a green technique known to enhance reaction rates, improve yields, and shorten reaction times. researchgate.netnih.gov The phenomenon of acoustic cavitation, which creates localized hot spots of intense temperature and pressure, can accelerate chemical transformations. nih.gov
The use of ultrasound has been successfully applied to various organic syntheses, including one-pot, multi-component reactions to create heterocyclic compounds. nih.govrsc.org These ultrasound-assisted methods often lead to excellent yields in significantly shorter reaction times compared to conventional heating. researchgate.netnih.gov
While there is no specific literature detailing the sonochemical synthesis of this compound, the established benefits of this technique suggest it as a promising avenue for process intensification. Applying ultrasound to the reaction of benzylamine and epichlorohydrin could potentially increase the reaction rate and improve the yield, especially in solvent-free or aqueous conditions.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential for maximizing product yield and minimizing waste, which is both economically and environmentally important. Key parameters that are typically optimized include temperature, reaction time, solvent, and the nature and amount of catalyst. researchgate.net
The documented synthesis of this compound in water provides a starting point for optimization. The reported yield of 27% after 24 hours of reflux suggests significant room for improvement. A systematic study would involve varying the reaction parameters to find the optimal balance. For instance, in the synthesis of other amides from epichlorohydrin, the choice of catalyst and its concentration has been shown to significantly impact the yield.
The following table, based on the optimization of a related continuous flow synthesis, illustrates the type of data that would be generated in such a study.
Table 3: Illustrative Optimization of Reaction Conditions for an Amide Synthesis from Epichlorohydrin
| Entry | Catalyst (equiv.) | Temperature (°C) | Residence Time (min) | Conversion (%) | Yield (%) |
|---|---|---|---|---|---|
| 1 | BF₃·OEt₂ (1.1) | 100 | 10 | 100 | 69.5 |
| 2 | BF₃·OBu₂ (1.1) | 100 | 10 | 100 | 85.1 |
| 3 | BF₃·OBu₂ (1.0) | 100 | 10 | 95.2 | 80.3 |
| 4 | BF₃·OBu₂ (1.1) | 100 | 7.5 | 90.5 | 75.6 |
This table is adapted from a study on the synthesis of amide 7 from (+)-epichlorohydrin and serves as an example of a systematic optimization process. researchgate.net
For the synthesis of this compound, a similar optimization could explore different bases or catalysts, the molar ratio of benzylamine to epichlorohydrin, and the reaction temperature to improve upon the currently reported 27% yield.
Temperature and pH Control
The synthesis of this compound is highly sensitive to both temperature and pH. A common synthetic route involves the reaction of a suitable precursor with benzylamine. One documented procedure involves heating the reaction mixture under reflux, followed by cooling and subsequent alkalinization of the solution with solid sodium hydroxide. This suggests that an elevated temperature is necessary to drive the reaction, while a basic pH is required for the work-up, likely to neutralize any acidic byproducts and facilitate the isolation of the free amine product.
Similarly, pH plays a crucial role. The addition of a base, such as sodium hydroxide, is a common step. In the context of reactions involving epichlorohydrin, the pH influences the rate of both the desired aminolysis and the competing hydrolysis reaction. A study on the hydrolysis of epichlorohydrin demonstrated that the reaction kinetics are significantly affected by pH. researchgate.net The nucleophilic attack of the amine on the epoxide is generally favored under neutral to slightly basic conditions. Strongly acidic conditions can protonate the amine, reducing its nucleophilicity, while strongly basic conditions can promote the unwanted hydrolysis of the chlorohydrin functionality or the starting epoxide. Therefore, maintaining an optimal pH range is essential for directing the reaction towards the formation of this compound.
Table 1: General Impact of Temperature and pH on the Synthesis of this compound
| Parameter | Effect on Reaction Rate | Potential Side Reactions at Non-Optimal Conditions |
| Temperature | Increases with rising temperature | - Increased hydrolysis of epoxide precursor- Thermal degradation of reactants and/or product |
| pH | Dependent on the specific reaction step | - Acidic: Protonation of amine, reducing nucleophilicity- Strongly Basic: Increased hydrolysis of chlorohydrin/epoxide |
Reactivity and Transformational Chemistry of 1 Benzylamino 3 Chloropropan 2 Ol
Reactions Involving the Secondary Amine Functionality
The secondary amine in 1-(benzylamino)-3-chloropropan-2-ol is a nucleophilic center and can readily undergo reactions typical of secondary amines, such as alkylation and acylation. These reactions provide a straightforward method for introducing additional substituents onto the nitrogen atom.
Alkylation and Acylation Reactions
A general procedure for the N-acylation of nitrogenous heterocyclic compounds involves using stoichiometric amounts of the amine and an acyl chloride, such as benzoyl chloride or acetyl chloride, under solvent-free conditions at room temperature, often catalyzed by a reusable clay. fortunejournals.com Another approach involves the deprotonation of the amine with a strong base like sodium hydride (NaH) or n-butyllithium (nBuLi) in a suitable solvent such as DMF or THF, followed by the addition of the acyl chloride. reddit.com
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Alkyl Halide (e.g., CH₃I) | N-Alkyl-1-(benzylamino)-3-chloropropan-2-ol | N-Alkylation |
| This compound | Acyl Chloride (e.g., CH₃COCl) | N-Acyl-1-(benzylamino)-3-chloropropan-2-ol | N-Acylation |
Cyclization Reactions for Nitrogen Heterocycles
The presence of both a nucleophilic amine and an electrophilic chloromethyl group within the same molecule allows for intramolecular cyclization reactions to form nitrogen-containing heterocyclic rings. A key example is the synthesis of 1-benzylazetidin-3-ol (B1275582). By heating this compound in water, an intramolecular nucleophilic substitution occurs where the secondary amine attacks the carbon bearing the chlorine atom, leading to the formation of the four-membered azetidine (B1206935) ring.
This intramolecular cyclization is a powerful method for constructing strained ring systems, which are important pharmacophores in medicinal chemistry. The reaction conditions can be optimized to favor the cyclization product over competing intermolecular reactions.
Table 2: Intramolecular Cyclization of this compound
| Reactant | Conditions | Product |
|---|---|---|
| This compound | Reflux in water | 1-Benzylazetidin-3-ol |
Reactions Involving the Hydroxyl Group
The secondary hydroxyl group in this compound can undergo a variety of transformations, including etherification, esterification, and oxidation, providing further avenues for structural modification.
Etherification and Esterification Reactions
The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis. francis-press.commasterorganicchemistry.com This involves deprotonation of the alcohol with a strong base, like sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, reaction with benzyl (B1604629) bromide would yield the corresponding benzyl ether.
Esterification of the hydroxyl group can be achieved through reaction with a carboxylic acid or its derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. organic-chemistry.orgmasterorganicchemistry.comathabascau.ca Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a base to neutralize the acidic byproduct. google.com For instance, reaction with acetic anhydride (B1165640) would produce 1-(benzylamino)-3-chloropropan-2-yl acetate. The chemoselective O-acylation of amino alcohols can be achieved under acidic conditions, where the amine functionality is protonated and thus protected from reacting with the acylating agent.
Table 3: Representative Etherification and Esterification Reactions
| Reactant | Reagent(s) | Product | Reaction Type |
|---|
Oxidation Reactions
The secondary alcohol functionality can be oxidized to a ketone, yielding 1-(benzylamino)-3-chloropropan-2-one. Several modern oxidation methods are suitable for this transformation, offering mild conditions and high selectivity. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is a widely used method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.orgyoutube.com Another effective reagent is the Dess-Martin periodinane (DMP), which provides a mild and selective oxidation of alcohols to carbonyl compounds. wikipedia.orgorganic-chemistry.orgchemistrysteps.com The use of N-protected amino alcohols is often preferred in these oxidations to avoid side reactions with the amine group. wikipedia.org Additionally, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) mediated oxidation, often in the presence of a co-oxidant, is another efficient method for this conversion.
Table 4: Oxidation of the Secondary Alcohol
| Reactant | Reagent(s) | Product |
|---|---|---|
| This compound | DMSO, Oxalyl chloride, Triethylamine (B128534) | 1-(Benzylamino)-3-chloropropan-2-one |
| This compound | Dess-Martin Periodinane | 1-(Benzylamino)-3-chloropropan-2-one |
| This compound | TEMPO, Co-oxidant | 1-(Benzylamino)-3-chloropropan-2-one |
Reactions Involving the Chloro Substituent
The primary alkyl chloride in this compound is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups at this position. The reactivity of the C-Cl bond can be exploited to synthesize a range of derivatives.
For example, in a reaction analogous to the synthesis of carvedilol, the chloro group of a similar compound, 1-[N-{benzyl}-2'-({2''-〈methoxy〉-phenoxy)-ethyl}-amino]-3-[chloro]-propan-2-ol, is displaced by the hydroxyl group of 4-(hydroxy)-9H-carbazole in the presence of a base. google.com This demonstrates the utility of the chloro-alcohol moiety as a precursor for introducing more complex substituents through nucleophilic substitution. Other nucleophiles, such as azide (B81097) or cyanide, could potentially be used to introduce the corresponding azido (B1232118) or cyano functionalities, further expanding the synthetic utility of this compound.
Table 5: Representative Nucleophilic Substitution of the Chloro Group
| Reactant | Nucleophile | Product |
|---|---|---|
| This compound | Carbazole derivative | 1-(Benzylamino)-3-(carbazol-N-yl)propan-2-ol |
| This compound | Sodium azide (NaN₃) | 1-Azido-3-(benzylamino)propan-2-ol |
| This compound | Sodium cyanide (NaCN) | 4-(Benzylamino)-3-hydroxybutanenitrile |
Nucleophilic Substitution Reactions (SN1 and SN2)
Nucleophilic substitution is a cornerstone of the reactivity of this compound. The reaction pathway, whether SN1 (unimolecular) or SN2 (bimolecular), is dictated by the structure of the substrate, the nature of the nucleophile, and the reaction conditions.
The structure of this compound features a primary alkyl chloride. This steric accessibility strongly favors the SN2 mechanism , where a nucleophile attacks the electrophilic carbon and displaces the chloride ion in a single, concerted step. google.comencyclopedia.pub This reaction proceeds with an inversion of stereochemistry at the carbon center, although in this specific case, the carbon is achiral.
A prominent and synthetically useful example of this reactivity is the intramolecular SN2 reaction . Under basic conditions, the nitrogen atom of the benzylamino group acts as an internal nucleophile. It attacks the carbon bearing the chlorine atom, leading to the displacement of the chloride and the formation of a four-membered heterocyclic ring, 1-benzylazetidin-3-ol . google.comorganic-chemistry.org This cyclization is a key transformation, converting the linear amino alcohol into a strained, yet versatile, cyclic scaffold.
| Reactant | Conditions | Product | Reaction Type |
| This compound | Base (e.g., NaOH, K2CO3), Heat | 1-Benzylazetidin-3-ol | Intramolecular SN2 |
Intermolecular SN2 reactions are also possible, where an external nucleophile displaces the chloride. Strong nucleophiles such as cyanide, azide, or thiolates would readily react at the primary carbon.
Conversely, the SN1 mechanism is highly disfavored for this substrate. SN1 reactions proceed through a carbocation intermediate, and primary carbocations are notoriously unstable. google.comhairuichem.com While the adjacent benzyl group could offer some resonance stabilization to a rearranged carbocation, the high energy barrier to forming the initial primary carbocation makes the SN1 pathway kinetically inaccessible compared to the facile SN2 reaction. hairuichem.com
Elimination Reactions for Olefin Formation
Elimination reactions, which result in the formation of a double bond (an olefin), are in constant competition with nucleophilic substitutions. The outcome is largely determined by the strength and steric bulk of the base used and the reaction temperature.
For this compound, an E2 (bimolecular elimination) reaction could theoretically be induced to form 1-(benzylamino)prop-2-en-1-ol . This would require a strong, sterically hindered base, such as potassium tert-butoxide. The bulky base would preferentially abstract a proton from the carbon adjacent to the chlorine-bearing carbon, rather than acting as a nucleophile and initiating an SN2 reaction. High temperatures generally favor elimination over substitution.
However, in practice, the intramolecular SN2 cyclization to form the azetidine ring is often the dominant pathway, even with strong bases, due to the favorability of forming a four-membered ring in this specific substrate. There is limited specific documentation of elimination as the major reaction pathway for this compound, as substitution reactions, particularly intramolecular cyclization, are more commonly exploited.
Another theoretical elimination pathway involves the acid-catalyzed dehydration of the secondary alcohol. masterorganicchemistry.com Treatment with a strong, non-nucleophilic acid like sulfuric acid and heat could protonate the hydroxyl group, converting it into a good leaving group (H2O). Subsequent elimination could form an enamine, although this reaction is less common and often requires specific conditions to avoid competing side reactions.
Cascade and Multicomponent Reactions
Cascade reactions (also known as tandem or domino reactions) and multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple bonds are formed in a single operation without isolating intermediates. organic-chemistry.orgwikipedia.org These processes are prized for their atom economy and ability to rapidly build molecular complexity.
While this compound is a versatile building block, its direct application as a substrate in complex one-pot, multicomponent reactions involving three or more starting materials is not extensively documented in the literature. Its primary role is often as a precursor to other key intermediates, such as 1-benzylazetidin-3-ol, which can then participate in further transformations.
Ring Expansion Reactions
Ring expansion reactions are a powerful class of transformations for synthesizing larger, often medium-sized, heterocyclic systems from smaller, strained rings like azetidines. elsevierpure.com The azetidine ring, being the primary product of the intramolecular cyclization of this compound, is an excellent substrate for such reactions. The relief of ring strain provides a strong thermodynamic driving force for these transformations.
Various methods exist for the ring expansion of azetidines:
Reaction with Carbenes: Rhodium-bound carbenes can react with azetidines in a formal [3+1] ring expansion to yield highly substituted methylene (B1212753) azetidines. nih.gov
Rearrangements: Specific functional groups on the azetidine ring can trigger rearrangements leading to larger rings. For example, vinylazetidines can undergo aza-Claisen rearrangements. elsevierpure.com
Reaction with Unsaturated Compounds: Azetidines can react with electron-deficient species like isocyanates or alkynes to yield five- to eight-membered N-heterocyclic compounds. elsevierpure.com
This two-step sequence—cyclization of this compound to the azetidine followed by a subsequent ring expansion—represents a formal cascade process for accessing larger and more complex nitrogen heterocycles.
Conjugate Addition Ring Expansion (CARE)
While there are numerous strategies for ring expansion, specific methodologies such as Conjugate Addition Ring Expansion (CARE) have been developed for certain heterocyclic systems. This type of reaction typically involves the conjugate addition of a nucleophile to an activated system, which then initiates a cascade that includes a ring-expanding rearrangement.
For derivatives of this compound, such as the corresponding azetidine, a CARE pathway is theoretically plausible but not widely reported in the literature for this specific compound family. A potential, though undocumented, sequence could involve the transformation of the azetidin-3-ol (B1332694) into a cyclic α,β-unsaturated ketone. A subsequent conjugate addition by a suitable nucleophile might then trigger a ring-opening and re-closing cascade to form a larger ring. However, this remains a hypothetical pathway for this particular substrate.
Applications in the Synthesis of Complex Molecular Architectures
As a Chiral Building Block in Advanced Organic Synthesis
Chiral building blocks are essential components in modern drug discovery and asymmetric synthesis, as the biological activity of molecules is often dependent on their specific three-dimensional arrangement. enamine.net The enantiomerically pure forms of 1-(Benzylamino)-3-chloropropan-2-ol, namely (R)- and (S)-1-(benzylamino)-3-chloropropan-2-ol, serve as powerful synthons for introducing chirality into larger, more complex molecules. nih.govchemscene.com
| Property | Racemic Form | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|---|
| CAS Number | 75605-52-6 bldpharm.com | 198755-87-2 nih.gov | 278788-93-5 chemscene.com |
| Molecular Formula | C₁₀H₁₄ClNO nih.govchemscene.com | ||
| Molecular Weight | 199.68 g/mol nih.govchemscene.com | ||
| Appearance | Crystalline Solid | Data not available | Data not available |
| Melting Point | 64.5–65.5 °C | Data not available | Data not available |
The defined stereochemistry of this compound is crucial for the construction of chiral scaffolds, which are core structures upon which complex molecules can be built. researchgate.netnih.gov By incorporating this building block, chemists can ensure the correct spatial orientation of functional groups, which is a critical factor for achieving desired biological activity or material properties. The molecule's functional groups (amine, alcohol, and chloride) provide multiple points for reaction, allowing it to be integrated into larger molecular frameworks, such as peptide mimics or complex natural product analogues, thereby imparting its inherent chirality onto the target structure. rsc.orgrsc.org
Enantioselective transformations are chemical reactions that preferentially form one enantiomer over the other. epfl.ch The use of enantiomerically pure starting materials like (R)- or (S)-1-(benzylamino)-3-chloropropan-2-ol is a fundamental strategy in this field. The pre-existing chiral center can direct the stereochemical outcome of subsequent reactions at or near the center, a process known as substrate-controlled diastereoselection. This allows for the creation of new stereocenters with a high degree of predictability, a cornerstone of asymmetric synthesis. nih.govmdpi.com
Precursor to Structurally Diverse Compounds
The reactivity of its distinct functional groups makes this compound an excellent starting point for generating a variety of other molecules.
This compound is itself a substituted amino alcohol, but it serves as a template for creating more complex analogues. nih.gov The chlorine atom is a good leaving group and can be displaced by a wide range of nucleophiles (e.g., other amines, thiols, alkoxides) to introduce new functional groups. Furthermore, the secondary amine can be acylated, alkylated, or subjected to other modifications. These transformations lead to a diverse library of vicinal amino alcohols, which are prevalent motifs in many pharmaceutical compounds. nih.gov
Nitrogen-containing heterocycles are a fundamentally important class of compounds, forming the core of numerous pharmaceuticals, agrochemicals, and natural products. nih.gov this compound is a direct precursor to certain heterocyclic systems. For instance, under basic conditions, the molecule can undergo an intramolecular cyclization reaction. The nitrogen atom of the amino group acts as a nucleophile, displacing the chloride on the same molecule to form a four-membered ring. This specific reaction yields 1-Benzylazetidin-3-ol (B1275582), a substituted azetidine (B1206935), which is a valuable heterocyclic scaffold. This strategy of using bifunctional precursors is a common and powerful method for synthesizing a wide range of N-heterocycles, including piperidines, pyrrolidines, and morpholines. mdpi.comrsc.org
| Application Area | Transformation Type | Product Class | Example Product |
|---|---|---|---|
| Chiral Synthesis | Incorporation into larger molecules | Chiral Scaffolds | Diastereomerically pure complex molecules |
| Precursor Chemistry | Nucleophilic Substitution (at C-Cl) | Substituted Amino Alcohols | Diamino alcohols, Thio-amino alcohols |
| Heterocycle Synthesis | Intramolecular Cyclization | Nitrogen-Containing Heterocycles | 1-Benzylazetidin-3-ol |
| Materials Research | Functionalization/Polymerization | Derivatives for Advanced Materials | Potential for chiral polymers or functional coatings |
The functional groups present in this compound offer potential for its use in materials science. The benzyl (B1604629) group, hydroxyl group, and secondary amine can all serve as sites for modification or polymerization. Derivatives could potentially be developed for applications in advanced materials. For example, the chiral diol structure, after debenzylation and further modification, could be a monomer for the synthesis of chiral polyesters or polyurethanes. Such polymers with inherent chirality are of interest for applications in enantioselective separations and as chiral ligands in catalysis. While specific research on this compound for materials applications is not widely documented, the structural motifs it contains are found in various functional materials, including dyes and polymers.
Role in the Synthesis of Specific Compound Classes (Non-Clinical Focus)
The trifunctional nature of this compound, possessing a secondary amine, a hydroxyl group, and a reactive chloroalkane moiety, establishes it as a versatile building block in organic synthesis. Its utility is particularly evident in the construction of various complex molecular architectures and specialized compound classes.
β-Amino Alcohol Derivatives
The β-amino alcohol motif is a critical pharmacophore found in numerous biologically active molecules. This compound serves as a key precursor for the synthesis of more elaborate β-amino alcohol derivatives. The inherent reactivity of its functional groups allows for sequential or one-pot modifications to generate a library of substituted compounds.
A significant application is its role as an intermediate in the synthesis of other chiral amino alcohols. For instance, in the preparation of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride, a key intermediate for certain pharmaceuticals, (S)-1-(benzylamino)-3-chloropropan-2-ol is formed in situ. google.com The synthesis begins with the ring-opening of S-epichlorohydrin with benzylamine (B48309). google.com The resulting (S)-1-(benzylamino)-3-chloropropan-2-ol is then subjected to debenzylation under acidic conditions to yield the target primary amino alcohol hydrochloride. google.com This process highlights the utility of the benzyl group as a protecting group that can be readily removed in a subsequent step.
The reactivity of the parent compound, 1-amino-3-chloropropan-2-ol (B1208272), underscores the synthetic potential of its derivatives. The chlorine atom is susceptible to substitution by various nucleophiles, and the amino and hydroxyl groups can undergo a wide range of chemical transformations, including protection, oxidation, and acylation. This versatility allows chemists to use this compound as a scaffold to introduce diverse functionalities, leading to a broad spectrum of β-amino alcohol derivatives.
Table 1: Synthesis of (S)-1-amino-3-chloro-2-propyl alcohol hydrochloride This table is for illustrative purposes based on synthetic principles.
| Step | Reactants | Reagent/Solvent | Intermediate/Product | Purpose |
| 1 | S-Epichlorohydrin, Benzylamine | Ethanol | (S)-1-(Benzylamino)-3-chloropropan-2-ol | Ring-opening addition to form the core structure. google.com |
| 2 | (S)-1-(Benzylamino)-3-chloropropan-2-ol | Concentrated Hydrochloric Acid | (S)-1-Amino-3-chloro-2-propyl alcohol hydrochloride | Deprotection (debenzylation) and salt formation. google.com |
Cyclic Dithiocarbamates from Analogous Derivatives
Derivatives of 1-amino-3-chloropropan-2-ol are instrumental in the synthesis of six-membered cyclic dithiocarbamates. rsc.org These heterocyclic systems are of considerable interest due to their wide-ranging applications in material science, agrochemicals, and as structural motifs in bioactive compounds. researchgate.net
An efficient, base-mediated method involves the reaction of a 1-amino-3-chloropropan-2-ol derivative with carbon disulfide. rsc.orgresearchgate.net In this process, triethylamine (B128534) is employed as a base to promote the reaction. The mechanism involves the initial formation of a dithiocarbamate (B8719985) salt via the reaction of the secondary amine with carbon disulfide. This is followed by an intramolecular cyclization, where the dithiocarbamate anion displaces the chlorine atom, forming the six-membered ring. The presence of the hydroxyl group on the ring is a key feature of the resulting product.
This synthetic strategy demonstrates the dual reactivity of the aminopropanol (B1366323) backbone, where the amine and the chloro group participate in a tandem reaction to construct the heterocyclic ring. rsc.org
Table 2: Synthesis of a Six-Membered Cyclic Dithiocarbamate This table illustrates the general reaction described in the literature.
| Reactant 1 | Reactant 2 | Promoter/Base | Product Class | Key Transformation |
| 1-(Alkyl/Arylamino)-3-chloropropan-2-ol | Carbon Disulfide (CS₂) | Triethylamine (Et₃N) | 5-Hydroxy-1,3-dithian-2-imine derivatives (after tautomerization) or Thioxo-1,3-thiazinan-5-ol derivatives | Intramolecular nucleophilic substitution to form a heterocyclic ring. rsc.orgresearchgate.net |
Precursors for Polyfunctionalized Intermediates
The distinct reactivity of the three functional groups (amine, alcohol, and chloride) makes this compound an excellent starting material for creating complex, polyfunctionalized intermediates. These intermediates are valuable in multi-step synthetic campaigns aimed at producing intricate target molecules.
The chloro group serves as a handle for introducing a wide array of substituents via nucleophilic substitution reactions. The hydroxyl group can be oxidized to a ketone, protected, or used as a nucleophile itself. The secondary benzylamine can be acylated, alkylated, or deprotected to reveal a primary amine, which can then be further functionalized. google.com
This inherent versatility allows for a programmed sequence of reactions, where each functional group can be addressed selectively. For example, the hydroxyl group could first be protected, followed by a nucleophilic substitution at the chlorine-bearing carbon, and finally, deprotection and modification of the amine. This stepwise functionalization enables the construction of intermediates with precisely controlled stereochemistry and functionality, which are crucial for the total synthesis of complex natural products and other advanced molecular targets.
Table 3: Functional Group Reactivity and Potential Transformations
| Functional Group | Class of Reaction | Potential Reagents | Resulting Functionality |
| Chloride (-Cl) | Nucleophilic Substitution | Azides, Cyanides, Thiolates, Alkoxides | Azido (B1232118), Cyano, Thioether, Ether |
| Hydroxyl (-OH) | Oxidation | PCC, Swern, Dess-Martin | Ketone |
| Protection | Silyl chlorides (e.g., TBDMSCl), Acyl chlorides | Silyl ether, Ester | |
| Benzylamine (-NHBn) | Deprotection | H₂, Pd/C; Concentrated HCl | Primary Amine (-NH₂) |
| Acylation | Acid chlorides, Anhydrides | Amide |
Spectroscopic and Computational Investigations of 1 Benzylamino 3 Chloropropan 2 Ol
Advanced Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and elucidating the intricate structural details of 1-(benzylamino)-3-chloropropan-2-ol. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy each offer unique insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) (CH₂) protons, the protons on the propanol (B110389) backbone, and the amine and hydroxyl protons. The protons of the two methyl (CH₃) groups in a related compound like 2-chloropropane (B107684) are equivalent, leading to a single signal, while the methine (CH) proton gives a separate signal. docbrown.infoyoutube.com The integration of these signals corresponds to the number of protons in each environment. docbrown.info For this compound, the expected proton environments would lead to a more complex spectrum.
Spin-spin coupling between adjacent non-equivalent protons provides further structural information, manifesting as splitting patterns (e.g., doublets, triplets, multiplets) according to the n+1 rule. youtube.com For instance, the methine proton on the carbon bearing the hydroxyl group would be coupled to the protons on the adjacent methylene groups, resulting in a complex multiplet.
The stereochemical assignment, particularly of the chiral center at the C2 position of the propanol backbone, can be investigated using advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons, allowing for the determination of their relative spatial proximity and thus the stereochemistry of the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated chemical shift ranges based on typical values for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.)
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons (C₆H₅) | 7.2 - 7.4 | 127 - 140 |
| Benzylic CH₂ | ~3.8 | ~54 |
| Amine NH | Variable (1.0 - 5.0) | N/A |
| CH-OH (C2) | ~3.9 - 4.1 | ~70 |
| Hydroxyl OH | Variable (2.0 - 5.0) | N/A |
| CH₂-Cl (C3) | ~3.6 | ~48 |
| CH₂-N (C1) | ~2.8 | ~56 |
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insight into its fragmentation patterns upon ionization. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (199.68 g/mol ). nih.gov Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak is expected, corresponding to the natural abundance of the ³⁷Cl isotope relative to the ³⁵Cl isotope. docbrown.infodocbrown.info
Electron impact (EI) ionization typically causes the molecular ion to fragment in a predictable manner, providing a unique fingerprint for the compound. The fragmentation of this compound is influenced by its various functional groups. libretexts.org
Key fragmentation pathways include:
Alpha-cleavage: The bonds adjacent to the heteroatoms (nitrogen and oxygen) are prone to breaking. Cleavage of the C-C bond next to the nitrogen can lead to the formation of a stable benzyl or tropylium (B1234903) cation at m/z 91, which is often a prominent peak for benzyl-containing compounds.
Loss of small neutral molecules: Fragmentation can occur through the elimination of stable neutral molecules such as water (H₂O) from the alcohol group (M-18) or hydrogen chloride (HCl) (M-36). savemyexams.commiamioh.edu
Cleavage of the C-Cl bond: Loss of a chlorine radical results in a fragment at M-35 or M-37. docbrown.infomiamioh.edu
Analysis of these fragmentation patterns helps in confirming the proposed structure and can be used to study reaction mechanisms by identifying intermediates and products in a reaction mixture.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Origin |
| 199/201 | [C₁₀H₁₄ClNO]⁺ | Molecular Ion (M⁺, M+2) |
| 181/183 | [C₁₀H₁₂ClNO]⁺ | Loss of H₂O |
| 164 | [C₁₀H₁₄NO]⁺ | Loss of Cl |
| 122 | [C₈H₁₀N]⁺ | Cleavage at C2-C3 bond |
| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement of benzyl cation) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would display characteristic absorption bands confirming its structure:
O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, often overlapping with the N-H stretching vibration of the secondary amine.
Aromatic C-H Stretching: Absorption just above 3000 cm⁻¹ is indicative of the C-H bonds in the benzene (B151609) ring.
Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) correspond to the C-H bonds of the aliphatic parts of the molecule.
Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond vibrations within the aromatic ring.
C-O Stretching: A strong band in the 1000-1260 cm⁻¹ range indicates the presence of the C-O bond of the secondary alcohol.
C-Cl Stretching: The C-Cl bond vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹.
C-N Stretching: This vibration is usually found in the 1020-1250 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200 - 3600 (broad) |
| N-H (Amine) | Stretching | 3300 - 3500 (medium) |
| Aromatic C-H | Stretching | 3010 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Ring Stretching | 1450 - 1600 |
| C-O (Alcohol) | Stretching | 1000 - 1260 (strong) |
| C-N (Amine) | Stretching | 1020 - 1250 |
| C-Cl | Stretching | 600 - 800 |
Theoretical and Computational Chemistry Studies
Computational chemistry provides a theoretical framework to complement experimental findings, offering predictions of reaction mechanisms, molecular geometries, and energy profiles.
The synthesis of this compound typically involves the reaction of benzylamine (B48309) with epichlorohydrin (B41342). google.com This reaction proceeds via a nucleophilic ring-opening of the epoxide. Computational studies can elucidate the mechanistic details of this transformation.
The primary amine (benzylamine) acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in epichlorohydrin. There are two possible pathways for this attack:
Attack at the less substituted carbon (C3): This is a direct Sₙ2-type reaction, which is generally favored, leading to the formation of this compound.
Attack at the more substituted carbon (C2): This pathway would lead to the isomeric product, 2-(benzylamino)-3-chloropropan-1-ol.
Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the reaction pathway. By calculating the energies of the transition states for both possible routes, it is possible to predict which product will be favored. mdpi.com The pathway with the lower activation energy barrier will be the dominant one. These studies often show that the attack at the terminal, less sterically hindered carbon of the epoxide is energetically more favorable. acs.orguni.edu
The flexibility of this compound arises from the presence of several single bonds around which rotation can occur. chemscene.com This leads to a multitude of possible three-dimensional arrangements, or conformers. Conformational analysis aims to identify the most stable of these conformers, which are the ones that exist at the lowest points on the potential energy surface.
Computational methods can be used to map the energy landscape of the molecule as a function of its dihedral angles. By systematically rotating the key bonds (e.g., C1-C2, C2-O, C1-N, N-C(benzyl)), a potential energy surface can be generated. The minima on this surface correspond to stable conformers.
Quantum Chemical Calculations for Reactivity Predictions
There are currently no published studies detailing the use of quantum chemical calculations to predict the reactivity of this compound. Such investigations would typically involve the use of methods like Density Functional Theory (DFT) to calculate electronic properties and reactivity indices.
Table 1: Hypothetical Reactivity Descriptors for this compound (Data Not Available)
| Descriptor | Value | Significance |
| HOMO Energy | Data Not Available | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Data Not Available | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Data Not Available | Relates to the chemical stability and reactivity of the molecule. |
| Global Hardness | Data Not Available | Measures the resistance to change in electron distribution. |
| Global Softness | Data Not Available | The reciprocal of global hardness, indicating higher reactivity. |
| Electronegativity | Data Not Available | Describes the power of an atom to attract electrons. |
| Electrophilicity Index | Data Not Available | A global measure of electrophilic character. |
These descriptors, once calculated, would provide insight into the kinetic stability and the sites most susceptible to nucleophilic or electrophilic attack, thereby predicting the compound's behavior in chemical reactions.
Computational Modeling of Stereochemical Outcomes
No research is currently available on the computational modeling of stereochemical outcomes for reactions involving this compound. This type of study is crucial for understanding and predicting the three-dimensional arrangement of atoms in the products of a chemical reaction, especially for a chiral molecule like this compound.
Computational approaches would typically involve:
Transition State Modeling: To determine the energy barriers for the formation of different stereoisomers.
Molecular Dynamics Simulations: To explore the conformational landscape of reactants and intermediates.
Table 2: Illustrative Data for Stereochemical Outcome Modeling (Data Not Available)
| Reaction Type | Computational Method | Predicted Diastereomeric Ratio (R:S) | Predicted Enantiomeric Excess (%) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Such modeling would be invaluable for designing stereoselective syntheses of this compound or its derivatives.
In Silico Predictions for Synthetic Accessibility
There are no specific in silico predictions for the synthetic accessibility of this compound found in the current body of scientific literature. These predictions use computational algorithms to evaluate the complexity of a molecule's synthesis.
A typical in silico analysis would provide a synthetic accessibility score based on:
The complexity of the molecular graph.
The number of stereocenters.
The presence of rare or strained structural motifs.
The availability of starting materials.
Table 3: Synthetic Accessibility Score (Data Not Available)
| Parameter | Score | Interpretation |
| Synthetic Accessibility Score | Data Not Available | A lower score generally indicates an easier synthesis. |
| Retrosynthesis Pathway Complexity | Data Not Available | An estimation of the number of synthetic steps. |
| Starting Material Availability | Data Not Available | A score based on the commercial availability and cost of precursors. |
This type of analysis is a valuable tool in modern drug discovery and development for prioritizing synthetic targets.
Future Directions and Emerging Research Opportunities
Development of Novel Catalytic Systems for Asymmetric Transformations
The synthesis of specific stereoisomers (enantiomers) of 1-(benzylamino)-3-chloropropan-2-ol is crucial, as different spatial arrangements of atoms can lead to vastly different biological activities. The development of advanced catalytic systems for asymmetric transformations is a primary focus for producing enantiomerically pure forms of this compound, such as (S)-1-(benzylamino)-3-chloropropan-2-ol. nih.gov
Future research will likely concentrate on the design and application of novel chiral catalysts that can facilitate stereoselective synthesis with high yields and enantiomeric excess. Promising areas of investigation include:
Chiral Metal-Based Catalysts: Systems employing chiral ligands in complex with metals like copper are of significant interest. For instance, chiral P,N,N-tridentate ligands combined with a copper salt could potentially catalyze the asymmetric ring-opening of epoxides with benzylamine (B48309), a common route to this type of amino alcohol. google.com
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative, which is advantageous in pharmaceutical synthesis to avoid metal contamination. Catalysts based on natural products like quinine, often modified with a thiourea (B124793) group, have proven effective in a variety of asymmetric reactions and could be adapted for the synthesis of chiral this compound. nih.gov These catalysts are known to activate substrates through hydrogen bonding and other non-covalent interactions to control the stereochemical outcome of a reaction.
A comparative overview of potential catalytic approaches is presented below.
| Catalyst Type | Potential Advantages | Example of Related Application |
| Chiral Copper Complexes | High catalytic activity, well-defined geometry. | Asymmetric [3+3] cycloaddition reactions. google.com |
| Quinine-Thiourea Organocatalysts | Metal-free, lower toxicity, readily available. | Catalyzing tandem reactions to form complex skeletons. nih.gov |
| Enzymatic Catalysis | High stereoselectivity, mild reaction conditions, environmentally benign. | Biocatalytic synthesis of chiral amino alcohols. |
The goal is to develop systems that are not only highly selective but also robust and scalable for industrial application.
Exploration of New Derivatization Pathways
The core structure of this compound is a rich platform for creating a diverse library of new chemical entities. The three distinct functional groups—the secondary amine, the hydroxyl group, and the alkyl chloride—can be selectively modified to explore new structure-activity relationships.
Future research will systematically explore these derivatization pathways:
N-Functionalization: The secondary amine can be readily acylated, alkylated, or arylated to introduce a wide variety of substituents. This allows for the modulation of properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which can fine-tune the molecule's interaction with biological targets.
O-Functionalization: The hydroxyl group can be converted into ethers, esters, or other functional groups. This modification can alter the compound's solubility and metabolic stability.
Substitution of the Chlorine Atom: The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions. This position can be used to introduce a wide range of functionalities, including azides, thiols, or larger, more complex moieties, significantly expanding the structural diversity of the resulting molecules.
A key example of this approach is the use of the 1-benzylamino-2-hydroxyalkyl scaffold in the design of multifunctional agents for Alzheimer's disease. nih.gov In this context, researchers have synthesized derivatives that combine inhibitory activity against several targets implicated in the disease's progression. nih.gov
Integration into Flow Chemistry and Automated Synthesis Platforms
Traditional batch synthesis methods can be inefficient and difficult to scale. The integration of the synthesis of this compound and its derivatives into continuous flow chemistry and automated platforms represents a significant leap forward.
Flow chemistry offers numerous advantages:
Enhanced Safety: Unstable intermediates can be generated and consumed in situ, minimizing the risks associated with their accumulation.
Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, often leading to higher yields and purities.
Scalability: Scaling up production is simplified by running the flow reactor for longer periods or by using parallel reactor lines, avoiding the challenges of scaling up batch reactors.
The Open Reaction Database (ORD) highlights the move towards structuring and sharing reaction data from both conventional and automated high-throughput experiments, including flow chemistry. Adopting this technology for the synthesis of this compound would enable rapid optimization of reaction conditions and the streamlined production of a library of derivatives for screening.
Sustainable and Economical Production Methods
Developing "green" and cost-effective synthesis routes is becoming increasingly important in the chemical industry. Research into the production of this compound is expected to focus on improving its environmental footprint and economic viability.
Key areas for improvement include:
Solvent Selection: Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives such as water, ethanol, or supercritical fluids.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste.
Catalysis: Shifting from stoichiometric reagents to catalytic methods (as discussed in section 6.1) reduces waste and energy consumption.
Purification: Minimizing or eliminating the need for chromatographic purification, which consumes large volumes of solvent, by developing more selective reactions that yield cleaner product mixtures.
By implementing these green chemistry principles, the production of this compound can become more sustainable and less expensive, facilitating its broader use in research and development.
Design of New Multifunctional Scaffolds Based on the Compound's Core Structure
A molecular scaffold is a core structure upon which various functional groups can be built to create new molecules with desired properties. mdpi.com The this compound molecule is an excellent candidate for development as a multifunctional scaffold in drug discovery. nih.gov Its inherent functionality allows for the attachment of different pharmacophores, enabling the design of single molecules that can interact with multiple biological targets.
This multitarget approach is a promising strategy for treating complex diseases like neurodegenerative disorders or cancer. nih.gov For example, a research effort focused on Alzheimer's disease used the 1-benzylamino-2-hydroxyalkyl core to create derivatives that simultaneously inhibit butyrylcholinesterase, β-secretase, and the aggregation of both β-amyloid and tau proteins. nih.gov The diphenylpropylamine derivative from this series showed a balanced activity profile, highlighting the potential of this scaffold to generate disease-modifying agents. nih.gov
Q & A
Q. What are the recommended synthetic routes for 1-(Benzylamino)-3-chloropropan-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, reacting epichlorohydrin with benzylamine under controlled pH (8–10) and temperature (40–60°C) yields the product. Protective groups like tert-butyldimethylsilyl (TBDMS) may stabilize intermediates . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize byproducts (e.g., diastereomers). Evidence from analogous compounds suggests using polar aprotic solvents (e.g., DMF) enhances reactivity .
Q. How should researchers characterize the purity and stereochemistry of this compound?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against a certified standard.
- Stereochemistry : Chiral HPLC or capillary electrophoresis with cyclodextrin-based chiral selectors can resolve enantiomers . Absolute configuration is confirmed via X-ray crystallography or circular dichroism (CD) spectroscopy, as demonstrated for related chloro-propanol derivatives .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Exposure Response : Skin contact requires immediate washing with soap/water; eye exposure necessitates 15-minute rinsing and ophthalmologist consultation .
- Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in coordination chemistry?
- Methodological Answer : The (S)-enantiomer (CAS 198755-87-2) shows distinct metal-binding behavior. For example, its copper(II) complexes exhibit superoxide dismutase (SOD)-like activity, studied via cyclic voltammetry and UV-Vis spectroscopy. Kinetic assays using xanthine oxidase/cytochrome c reveal scavenging efficiency (IC₅₀ ~10 µM). Compare enantiomers using DFT calculations to model metal-ligand interactions .
Q. What strategies resolve contradictions in reported biological activity data for chloro-propanol derivatives?
- Methodological Answer : Discrepancies may arise from impurities or stereochemical variations. Solutions include:
Q. Can this compound serve as a precursor for peptidomimetic drug candidates?
- Methodological Answer : Yes. Its chloro and hydroxyl groups enable functionalization. For instance, coupling with carbazole derivatives via Mitsunobu reactions yields β-blocker analogs like Carvedilol. Monitor regioselectivity using ¹H-NMR and optimize with catalytic bases (e.g., DBU) .
Key Notes
- For mechanistic studies, combine experimental data (e.g., kinetic assays) with computational modeling (MOE, Gaussian) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
